Pyrazofurin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cancer Research

Application: Pyrazofurin has been used in the study of various cancers, including acute myelogenous leukemia.

Method: The method of application involves administering Pyrazofurin to patients or applying it to cells in culture. The specific dosage and administration schedule can vary depending on the specific study or treatment plan.

Results: The results of these studies have shown that Pyrazofurin can have a growth-inhibitory effect when combined with other drugs like 5-fluorodeoxyuridine or 1-β-d-arabinofuranosylcytosine.

Antibiotic Research

Application: Pyrazofurin is a C-nucleoside antibiotic, isolated from the fermentation filtrate of Strepomyces candidus.

Biochemical Research

Antiviral Research

Application: Pyrazofurin has been found to have inhibitory activity against various viruses, including the vaccinia, herpes simplex, rhino, and measles viruses.

Results: The results have shown that Pyrazofurin has antiviral activity against a range of viruses.

Leukemia Research

Application: Pyrazofurin has been shown to inhibit the Friend leukemia virus, the Gross leukemia virus, and Rauscher MLV-induced splenomegaly in mice.

Results: The results have shown that Pyrazofurin has a significant effect on oncologic viruses.

Purine Biosynthesis Research

Melanoma Research

Application: Pyrazofurin has been tested in a phase II trial for malignant melanoma.

Method: The method of application involves administering Pyrazofurin to patients with malignant melanoma.

Colorectal Carcinoma Research

Mouse Colon Carcinoma Research

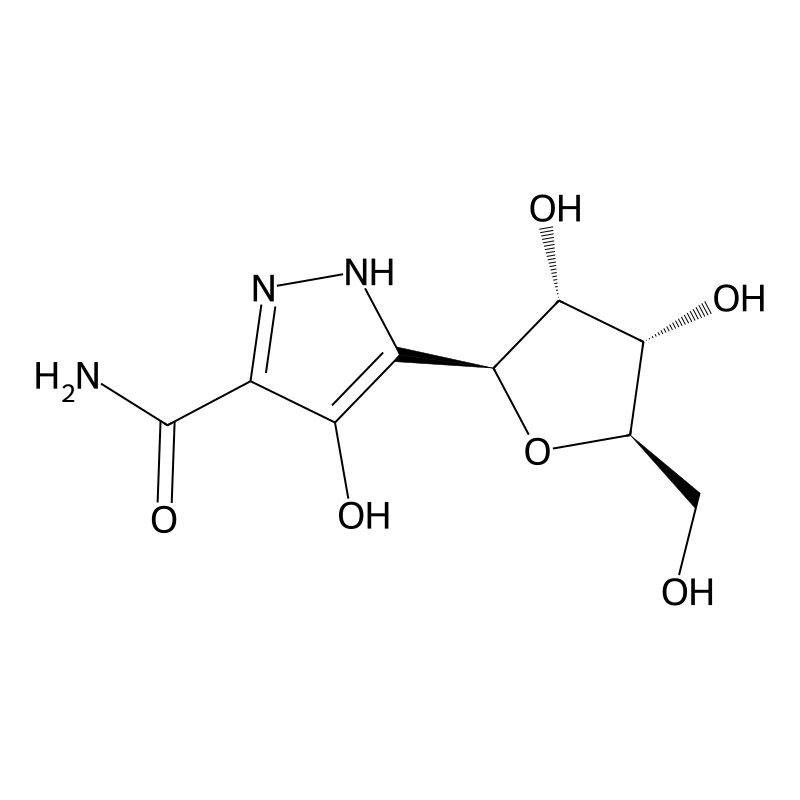

Pyrazofurin is a C-glycosyl compound characterized by its structure as 4-hydroxy-1H-pyrazole-5-carboxamide, where the hydrogen at position 3 is substituted with a beta-D-ribofuranosyl group. This unique structure contributes to its biological activity, particularly as an antiviral agent. Pyrazofurin has garnered attention for its potential therapeutic applications, especially in the treatment of viral infections. Its molecular formula is C₉H₁₃N₃O₆, and it is classified under nucleoside analogs, which are important in medicinal chemistry for their roles in inhibiting viral replication and other biological processes .

The chemical reactivity of pyrazofurin involves various transformations typical of nucleoside analogs. Notably, it can undergo phosphorylation to form pyrazofurin triphosphate, which is the active form that interacts with viral polymerases. The synthesis of pyrazofurin triphosphate has been achieved through selective phosphorylation methods, utilizing P(V)-N activation strategies . Additionally, pyrazofurin can participate in reactions typical of C-glycosides, such as glycosylation and hydrolysis, which can lead to the formation of different derivatives with potentially enhanced biological properties .

Pyrazofurin exhibits notable antiviral activity against a range of viruses. Its mechanism of action primarily involves the inhibition of viral RNA synthesis by competing with natural nucleosides. Studies have shown that the antiviral effects of pyrazofurin can be reversed by uridine and uridine 5′-monophosphate, indicating its role as a nucleoside analog that interferes with nucleotide metabolism in viral pathways . Furthermore, its activity has been explored in various viral contexts, including studies demonstrating efficacy against certain strains of influenza and other RNA viruses.

The synthesis of pyrazofurin can be approached through several methodologies:

- Wittig Reaction: This method involves the reaction of ribosyl β-keto acid derivatives to form the desired C-glycosyl compound. The Wittig reaction is notable for its ability to create carbon-carbon double bonds efficiently .

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the production of aryl pyrazole C-nucleoside analogs, enhancing yield and reducing reaction time .

- Phosphorylation Techniques: The synthesis of pyrazofurin triphosphate has been accomplished through innovative phosphorylation strategies that allow for selective modifications without extensive purification steps .

These methods highlight the versatility and adaptability in synthesizing pyrazofurin and its derivatives.

Pyrazofurin's primary applications lie in antiviral therapy, particularly for treating infections caused by RNA viruses. Its role as a nucleoside analog makes it a candidate for further development in pharmacology. Additionally, research into its potential uses extends to cancer therapy due to its ability to interfere with cellular replication processes. The ongoing exploration of pyrazofurin derivatives aims to enhance efficacy and reduce toxicity in clinical settings.

Interaction studies involving pyrazofurin have focused on its binding affinity with viral enzymes and cellular nucleoside transporters. These studies reveal that pyrazofurin competes effectively with natural substrates for incorporation into viral RNA, thereby inhibiting viral replication. Furthermore, investigations into its interactions with other cellular pathways have suggested potential side effects or synergistic effects when used alongside other antiviral agents.

Several compounds share structural or functional similarities with pyrazofurin. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Ribavirin | Nucleoside analog | Broad-spectrum antiviral activity |

| Acyclovir | Nucleoside analog | Antiviral against herpes viruses |

| Sofosbuvir | Nucleotide analog | Direct-acting antiviral for hepatitis C |

| Azidothymidine | Nucleoside analog | Antiretroviral for HIV |

Uniqueness of Pyrazofurin: Pyrazofurin stands out due to its specific mechanism involving competitive inhibition against viral polymerases and its unique structural features as a C-glycosyl compound. Unlike some other nucleoside analogs, it has demonstrated effectiveness against a broader range of RNA viruses while maintaining lower toxicity profiles in initial studies.

Pyrazofurin was first isolated in 1969 from the soil bacterium Streptomyces candidus NRRL 3601 during systematic screening for antimicrobial agents. Initial fermentation studies revealed its production alongside coformycin, another nucleoside analogue, though pyrazofurin’s pyrazole-containing structure distinguished it from conventional nucleosides. The compound’s discovery coincided with a surge in interest in nucleoside antibiotics during the mid-20th century, driven by the need for novel antiviral and anticancer agents. Early characterization efforts, including those documented in U.S. Patent 3,674,774 (1974), established its basic physicochemical properties and preliminary biological activity.

Nomenclature and Synonyms

The compound is formally named 4-hydroxy-3-β-D-ribofuranosyl-1H-pyrazole-5-carboxamide, with "pyrazofurin" deriving from its pyrazole ring and ribofuranosyl moiety. Alternative designations include:

- Pyrazomycin: Emphasizes the pyrazole component (pyrazo-) and its microbial origin (-mycin).

- Pirazofurin: An International Nonproprietary Name (INN) variant used in pharmacological contexts.

- NSC 143095: Its designation in the National Cancer Institute’s drug screening program.

Classification as a C-Nucleoside Antibiotic

Pyrazofurin belongs to the rare class of C-nucleosides, characterized by a carbon-carbon bond between the ribose sugar and the heterocyclic base, unlike traditional N-nucleosides with nitrogen-glycosidic linkages. This structural distinction confers metabolic stability against phosphorylases that degrade conventional nucleosides. Its classification as an antibiotic stems from its broad-spectrum activity against bacteria, viruses, and eukaryotic pathogens, though clinical applications remain limited due to toxicity.

Significance in Nucleoside Biochemistry Research

As a prototypical C-nucleoside, pyrazofurin has been instrumental in:

- Elucidating enzymatic mechanisms of nucleoside biosynthesis.

- Studying nucleoside analogue interactions with metabolic pathways.

- Serving as a scaffold for synthetic derivatives targeting viral polymerases and cancer-associated enzymes.Despite failing clinical trials, it remains a cornerstone in studying nucleoside antimetabolites.

Pyrazofurin is primarily produced by two distinct species of actinomycetes within the genus Streptomyces. Streptomyces candidus NRRL 3601 serves as the most extensively studied producer organism, with comprehensive genomic and biochemical characterization of its pyrazofurin biosynthetic machinery [1] [2]. This strain has been instrumental in elucidating the molecular mechanisms underlying pyrazofurin biosynthesis and has served as the primary source for gene cluster identification and functional analysis [3] [4].

Streptomyces sparsogenes represents the second confirmed natural producer of pyrazofurin [5] [6]. While less extensively characterized than S. candidus, this species demonstrates the broader distribution of pyrazofurin biosynthetic capability within the Streptomyces genus. The presence of pyrazofurin production in multiple species suggests evolutionary conservation of the biosynthetic pathway and indicates potential for discovery of additional producer organisms within actinomycete populations.

Both producing organisms exhibit typical actinomycete morphology and lifecycle characteristics, including formation of aerial hyphae and spore production. The production of pyrazofurin appears to be linked to secondary metabolite biosynthesis phases, typically occurring during stationary growth phases when nutrient limitation triggers the expression of specialized metabolic pathways [7] [8].

Biosynthetic Gene Clusters

The pyrazofurin biosynthetic gene cluster (designated as pyf cluster) has been comprehensively characterized in Streptomyces candidus NRRL 3601, spanning approximately 23.4 kilobases and containing 14 distinct genes [4] [3]. The cluster organization demonstrates typical characteristics of secondary metabolite gene clusters in actinomycetes, with genes arranged in operonic structures that facilitate coordinated expression during biosynthesis.

The core biosynthetic genes include pyfG (encoding a hydrazine synthetase), pyfJ (encoding an ATP-grasp ligase), pyfK (encoding a FAD-dependent oxidoreductase), and pyfQ (encoding a C-glycoside synthase) [1] [9]. Additional genes within the cluster encode various modifying enzymes, regulatory proteins, and transport functions necessary for complete pyrazofurin biosynthesis and cellular tolerance.

Comparative genomic analysis reveals significant homology between the pyrazofurin gene cluster and the formycin biosynthetic gene cluster, reflecting their shared pyrazole-containing C-nucleoside structures [10] [2]. However, the pyrazofurin cluster is considerably more compact (23.4 kb) compared to the formycin cluster (37.0 kb), indicating evolutionary streamlining of the biosynthetic machinery while maintaining functional capability.

The gene cluster architecture includes putative regulatory elements, including promoter regions and potential binding sites for transcriptional regulators that control cluster expression in response to environmental and physiological signals [11] [12].

Enzymatic Steps in Natural Biosynthesis

The biosynthetic pathway for pyrazofurin involves a series of ten distinct enzymatic steps, beginning with the modification of L-lysine and culminating in the formation of the mature pyrazofurin molecule [10] [13] [14]. The pathway represents one of the most complex examples of pyrazole ring biosynthesis in natural products.

Initial Steps and Pyrazole Ring Formation

The pathway initiates with PrfK (PyfG), a lysine N6-monooxygenase that catalyzes the hydroxylation of L-lysine to form N6-hydroxylysine using NADPH as a cofactor [10] [14]. This hydroxylated lysine then serves as a substrate for PrfJ (PyfJ), a hydrazine synthetase that catalyzes the formation of a nitrogen-nitrogen bond between N6-hydroxylysine and D-glutamate, producing a hydrazine intermediate [15] [9].

Recent investigations have revealed that the hydrazine synthetase specifically recognizes D-glutamate rather than L-glutamate, correcting earlier assumptions about substrate specificity [15] [9]. This discovery represents a significant revision to the understanding of pyrazole ring formation in natural products.

Oxidation and Dehydrogenation Steps

The hydrazine intermediate undergoes processing by PrfR (PyfK), an amino acid oxidase that catalyzes oxidation reactions to form compound 3 [10] [13]. Subsequent dehydrogenation by PrfS converts compound 3 to compound 5, involving NAD+ as a cofactor in both reactions.

Hydroxylation and Ring Completion

PrfE and PrfD function as hydroxylases that sequentially modify compound 5 at the C-4 position to generate compound 6 [10] [14]. This is followed by dehydration to form compound 7, which serves as the substrate for PrfM, a phosphoribosyl-glycinamide synthetase-like enzyme that completes pyrazole ring construction to yield compound 8.

C-Glycosidic Bond Formation

The formation of the characteristic C-glycosidic bond is catalyzed by PrfT (PyfQ), a β-ribofuranosylaminobenzene 5′-phosphate synthase-like enzyme [1] [3]. This enzyme couples 4-hydroxy-1H-pyrazole-3,5-dicarboxylic acid with phosphoribosyl pyrophosphate (PRPP) to form carboxyhydroxypyrazole ribonucleotide (CHPR).

Final Processing Steps

The final steps involve amidation of CHPR by PrfP (PyfP) to form pyrazofurin 5′-phosphate, followed by dephosphorylation by PrfT (PyfT) to yield pyrazofurin A [1] [3]. An additional isomerase activity, potentially mediated by PrfH, may be involved in the conversion of pyrazofurin B to the final pyrazofurin A product.

Regulation of Pyrazofurin Production in Actinomycetes

The regulation of pyrazofurin biosynthesis follows the hierarchical regulatory cascades characteristic of secondary metabolite production in actinomycetes [11] [8]. Multiple levels of control ensure that pyrazofurin production occurs under appropriate physiological conditions while maintaining cellular homeostasis.

Pathway-Specific Regulation

The pyrazofurin gene cluster likely contains pathway-specific regulatory genes that directly control the expression of biosynthetic enzymes [11] [12]. While specific regulators have not been fully characterized, the presence of genes encoding potential transcriptional regulators within or adjacent to the cluster suggests local control mechanisms similar to those observed in other secondary metabolite pathways.

Global Regulatory Networks

Higher-level regulation involves global regulatory proteins that coordinate secondary metabolite production with cellular development and nutrient availability [11] [8]. These include pleiotropic regulators such as AdpA and AtrA, which respond to environmental signals and developmental cues to activate or repress secondary metabolite gene clusters.

Nutritional and Environmental Control

Pyrazofurin production is subject to nutritional regulation, with carbon, nitrogen, and phosphate availability influencing biosynthetic gene expression [11] [8]. The stringent response and other stress-response mechanisms may also modulate pyrazofurin production in response to environmental challenges.

Post-Transcriptional Regulation

Additional regulatory mechanisms may operate at post-transcriptional levels, including small regulatory RNAs and protein modification systems that fine-tune biosynthetic enzyme activity and stability [16] [8].

Comparative Investigation into Formycin A and Pyrazofurin Biosynthesis

The biosynthetic pathways for formycin A and pyrazofurin share remarkable similarities while exhibiting distinct differences that account for their unique structural and biological properties [10] [13] [9]. Both pathways represent examples of pyrazole-containing C-nucleoside biosynthesis, making them valuable models for understanding this rare class of natural products.

Shared Biosynthetic Framework

Both pathways utilize identical initial steps, beginning with lysine N6-hydroxylation followed by hydrazine formation through coupling with D-glutamate [10] [15] [9]. The early enzymatic steps are catalyzed by orthologous enzymes (ForJ/PyfG, ForM/PyfJ, ForR/PyfK) that exhibit similar substrate specificities and catalytic mechanisms.

The revision of glutamate stereochemistry represents a significant advancement in understanding both pathways, with recent studies demonstrating that D-glutamate rather than L-glutamate serves as the correct substrate for hydrazine synthetases in both systems [15] [9].

Pathway Divergence and Specialization

The pathways diverge during pyrazole ring completion and C-glycosidic bond formation. Formycin biosynthesis involves the formation of 4-amino-1H-pyrazole-3,5-dicarboxylic acid (ADCP) through the action of aminotransferase ForI and dehydrogenase ForF, which are absent from the pyrazofurin pathway [10] [13]. In contrast, pyrazofurin biosynthesis proceeds through 3,5-dicarboxy-4-oxo-4,5-dihydropyrazole (DCOP) formation without amino group introduction.

C-Glycoside Synthase Comparison

Both pathways employ β-ribofuranosylaminobenzene 5′-phosphate synthase-like enzymes (ForT and PyfQ) for C-glycosidic bond formation [1] [3]. These enzymes demonstrate similar catalytic strategies, coupling their respective pyrazole substrates with PRPP through electrophilic aromatic substitution mechanisms.

Gene Cluster Organization

The formycin gene cluster (37.0 kb, 30 genes) is significantly larger than the pyrazofurin cluster (23.4 kb, 14 genes), reflecting additional enzymatic steps required for formycin biosynthesis [10] [2]. Both clusters contain homologous core genes while differing in their complement of pathway-specific enzymes and regulatory elements.

Evolutionary Implications

The structural similarities between formycin and pyrazofurin biosynthetic pathways suggest evolutionary relationships and potential for pathway engineering approaches. The shared enzymatic machinery for pyrazole ring formation represents a conserved biochemical solution for N-N bond formation in natural products, while pathway-specific modifications account for the distinct biological activities of the final products.

Biological Activity Correlations

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Dheer D, Singh V, Shankar R. Medicinal attributes of 1,2,3-triazoles: Current developments. Bioorg Chem. 2017 Apr;71:30-54. doi: 10.1016/j.bioorg.2017.01.010. Epub 2017 Jan 18. Review. PubMed PMID: 28126288.

3: De Clercq E. C-Nucleosides To Be Revisited. J Med Chem. 2016 Mar 24;59(6):2301-11. doi: 10.1021/acs.jmedchem.5b01157. Epub 2015 Oct 29. Review. PubMed PMID: 26513594.

4: De Clercq E. Curious (Old and New) Antiviral Nucleoside Analogues with Intriguing Therapeutic Potential. Curr Med Chem. 2015;22(34):3866-80. Review. PubMed PMID: 26112146.

5: Küçükgüzel ŞG, Şenkardeş S. Recent advances in bioactive pyrazoles. Eur J Med Chem. 2015 Jun 5;97:786-815. doi: 10.1016/j.ejmech.2014.11.059. Epub 2014 Dec 5. Review. PubMed PMID: 25555743.

6: Ong HB, Sienkiewicz N, Wyllie S, Patterson S, Fairlamb AH. Trypanosoma brucei (UMP synthase null mutants) are avirulent in mice, but recover virulence upon prolonged culture in vitro while retaining pyrimidine auxotrophy. Mol Microbiol. 2013 Oct;90(2):443-55. doi: 10.1111/mmi.12376. Epub 2013 Sep 9. PubMed PMID: 23980694; PubMed Central PMCID: PMC3868941.

7: Meza-Avina ME, Wei L, Liu Y, Poduch E, Bello AM, Mishra RK, Pai EF, Kotra LP. Structural determinants for the inhibitory ligands of orotidine-5'-monophosphate decarboxylase. Bioorg Med Chem. 2010 Jun 1;18(11):4032-41. doi: 10.1016/j.bmc.2010.04.017. Epub 2010 Apr 9. PubMed PMID: 20452222; PubMed Central PMCID: PMC3124134.

8: De Clercq E. Another ten stories in antiviral drug discovery (part C): "Old" and "new" antivirals, strategies, and perspectives. Med Res Rev. 2009 Jul;29(4):611-45. doi: 10.1002/med.20153. Review. PubMed PMID: 19260077.

9: Li ML, Kwan TY, Simmonds HA, Stollar V. Synthesis of genomic and subgenomic RNA in mosquito cells infected with two Sindbis virus nsP4 mutants: influence of intracellular nucleoside triphosphate concentrations. J Virol. 2008 Jul;82(14):6880-8. doi: 10.1128/JVI.00517-08. Epub 2008 May 28. PubMed PMID: 18508899; PubMed Central PMCID: PMC2446979.

10: Langley DB, Shojaei M, Chan C, Lok HC, Mackay JP, Traut TW, Guss JM, Christopherson RI. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum. Biochemistry. 2008 Mar 25;47(12):3842-54. doi: 10.1021/bi702390k. Epub 2008 Feb 28. Erratum in: Biochemistry. 2010 Mar 24;48(11):2570. PubMed PMID: 18303855.

11: Georges-Courbot MC, Contamin H, Faure C, Loth P, Baize S, Leyssen P, Neyts J, Deubel V. Poly(I)-poly(C12U) but not ribavirin prevents death in a hamster model of Nipah virus infection. Antimicrob Agents Chemother. 2006 May;50(5):1768-72. PubMed PMID: 16641448; PubMed Central PMCID: PMC1472238.

12: Elgemeie GH, Zaghary WA, Amin KM, Nasr TM. New trends in synthesis of pyrazole nucleosides as new antimetabolites. Nucleosides Nucleotides Nucleic Acids. 2005;24(8):1227-47. Review. PubMed PMID: 16270665.

13: Li ML, Lin YH, Simmonds HA, Stollar V. A mutant of Sindbis virus which is able to replicate in cells with reduced CTP makes a replicase/transcriptase with a decreased Km for CTP. J Virol. 2004 Sep;78(18):9645-51. Erratum in: J Virol. 2008 Jul;82(13):6785. PubMed PMID: 15331697; PubMed Central PMCID: PMC515026.

14: Cinatl J, Morgenstern B, Bauer G, Chandra P, Rabenau H, Doerr HW. Glycyrrhizin, an active component of liquorice roots, and replication of SARS-associated coronavirus. Lancet. 2003 Jun 14;361(9374):2045-6. PubMed PMID: 12814717.

15: Morrey JD, Smee DF, Sidwell RW, Tseng C. Identification of active antiviral compounds against a New York isolate of West Nile virus. Antiviral Res. 2002 Jul;55(1):107-16. PubMed PMID: 12076755.

16: Lin YH, Simmonds HA, Stollar V. Restriction of a Sindbis virus mutant in BHK cells and relief of the restriction by the addition of adenosine. Virology. 2002 Jan 5;292(1):78-86. PubMed PMID: 11878910.

17: De Clercq E. Vaccinia virus inhibitors as a paradigm for the chemotherapy of poxvirus infections. Clin Microbiol Rev. 2001 Apr;14(2):382-97. Review. PubMed PMID: 11292644; PubMed Central PMCID: PMC88980.

18: Jordan I, Briese T, Lipkin WI. Discovery and molecular characterization of West Nile virus NY 1999. Viral Immunol. 2000;13(4):435-46. Review. PubMed PMID: 11192290.

19: Shigeta S. Recent progress in antiviral chemotherapy for respiratory syncytial virus infections. Expert Opin Investig Drugs. 2000 Feb;9(2):221-35. Review. PubMed PMID: 11060673.

20: Lin YH, Yadav P, Ravatn R, Stollar V. A mutant of Sindbis virus that is resistant to pyrazofurin encodes an altered RNA polymerase. Virology. 2000 Jun 20;272(1):61-71. PubMed PMID: 10873749.

Explore Compound Types